molecular formula C22H21ClN4O2S B2668198 1-(4-chlorobenzyl)-3,7-dimethyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 923139-63-3

1-(4-chlorobenzyl)-3,7-dimethyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione

Katalognummer B2668198
CAS-Nummer: 923139-63-3
Molekulargewicht: 440.95
InChI-Schlüssel: XZXWEYBZHORNGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

These compounds are being explored as potential antitubercular agents. The study describes the synthesis and structure–activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives .


Synthesis Analysis

The synthesis process involves dissolving 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the appropriate amines in isopropanol, adding concentrated HCl, and then refluxing the mixture for 12–48 hours .


Molecular Structure Analysis

These compounds have different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring .


Chemical Reactions Analysis

The minimum inhibitory concentration (MIC) of the compounds against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis was assayed using the standard broth microdilution method .


Physical And Chemical Properties Analysis

The most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, has a MIC 90 value of 0.488 µM and was non-cytotoxic to the Vero cell line. Moreover, all the potent compounds from this series have a ClogP value less than 4 and a molecular weight of less than 400, thus likely to maintain drug-likeness during lead optimization .

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Research into 9-benzyl-6-(dimethylamino)-9H-purines has demonstrated significant antiviral activities against rhinoviruses. Introduction of specific substituents like 2-chloro has been shown to substantially increase antiviral efficacy, highlighting the potential of purine derivatives in developing new classes of antiviral agents (Kelley et al., 1988).

Synthesis and Protective Groups

In the field of synthetic chemistry, the use of thietanyl protecting groups for the synthesis of 1-benzyl-3,7-dihydro-1H-purine-2,6-diones has been explored. This approach addresses challenges related to simultaneous debenzylation in traditional synthesis methods, presenting a novel route for synthesizing purine derivatives (Khaliullin & Shabalina, 2020).

Neurodegenerative Diseases

The development of tricyclic xanthine derivatives, including benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, has shown promise in multitarget drug design for neurodegenerative diseases. These compounds exhibit dual-target-directed antagonistic activity against adenosine receptors and monoamine oxidases, suggesting their potential in symptomatic and disease-modifying treatments (Brunschweiger et al., 2014).

Psychotropic Activity

Investigations into 8-aminoalkyl derivatives of purine-2,6-dione have identified compounds with significant affinity for serotonin receptors, displaying anxiolytic and antidepressant properties. These findings underscore the therapeutic potential of purine derivatives in treating psychiatric disorders (Chłoń-Rzepa et al., 2013).

DPP-IV Inhibition

Certain purine-2,6-dione derivatives have been synthesized as inhibitors of dipeptidyl peptidase IV (DPP-IV), showcasing moderate to good inhibitory activities. These compounds, characterized by carboxybenzyl and 2-chloro/cyanobenzyl groups, offer insights into the design of new therapeutic agents for diabetes and related metabolic disorders (Mo et al., 2015).

Zukünftige Richtungen

The development of new anti-TB compounds using cost-effective processes is critical to reduce TB incidence and accomplish the End TB Strategy milestone . These compounds could potentially be part of future research in this direction.

Eigenschaften

IUPAC Name

1-[(4-chlorophenyl)methyl]-3,7-dimethyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2S/c1-14-4-6-16(7-5-14)13-30-21-24-19-18(25(21)2)20(28)27(22(29)26(19)3)12-15-8-10-17(23)11-9-15/h4-11H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXWEYBZHORNGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzyl)-3,7-dimethyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.